Solubility Profiling and Solvent System Design: Methyl 4-(isopropylcarbamoyl)benzoate
Solubility Profiling and Solvent System Design: Methyl 4-(isopropylcarbamoyl)benzoate
[1]
Executive Summary
Methyl 4-(isopropylcarbamoyl)benzoate (CAS: 10595-24-1, hereafter MICB ) is a critical intermediate in the synthesis of the meglitinide class antidiabetic drug, Nateglinide .[1] Its solubility profile is a dual-edged sword in pharmaceutical development: it requires high solubility in aprotic solvents (DMSO) for biological assay dosing, yet demands temperature-dependent solubility in protic solvents (Methanol) to facilitate efficient crystallization and purification during scale-up.[1]
This guide provides a comprehensive technical analysis of MICB’s solubility behavior. It moves beyond static data points to explain the thermodynamic drivers governing its dissolution, offering actionable protocols for stock preparation and process optimization.
Physicochemical Profile & Structural Analysis[1][2]
To predict and manipulate solubility, we must first understand the molecular architecture of MICB.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₂H₁₅NO₃ | Moderate molecular weight (~221.25 g/mol ) suggests good potential for organic solubility.[1][2] |
| Functional Groups | 1. Methyl Ester (Lipophilic, H-bond acceptor)2.[3] Secondary Amide (H-bond donor/acceptor)3. Phenyl Ring (Planar, | The amide group is the primary "handle" for solvent interaction. The ester reduces water solubility compared to the free acid. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic. Poor water solubility; excellent solubility in medium-polarity organics.[1] |
| Melting Point | ~128–131°C (Solid State) | High lattice energy due to intermolecular H-bonding (Amide-Amide) requires strong solvents to disrupt.[1] |
Molecular Interaction Map
The following diagram illustrates the competitive interactions determining solubility.
Figure 1: Mechanistic interaction map showing how DMSO and Methanol disrupt the crystal lattice of MICB compared to Water.[1]
Solubility in DMSO: The Biological Stock Standard
Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions for in vitro assays due to its high dielectric constant and ability to dissolve both polar and non-polar moieties.
Mechanism of Dissolution
MICB contains a secondary amide. In the solid state, these amides form strong intermolecular hydrogen bonds (N-H···O=C), creating a stable crystal lattice. DMSO acts as a powerful H-bond acceptor (via the sulfoxide oxygen), effectively competing with and breaking these lattice forces.
Expected Solubility Range
Based on structural analogs (Benzamide derivatives) and Nateglinide intermediates:
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Saturation Limit (25°C): > 150 mg/mL (> 600 mM).
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Recommended Stock Conc: 100 mM.
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Stability: High. DMSO prevents hydrolysis of the methyl ester if kept water-free.
Protocol: High-Concentration Stock Preparation
Objective: Prepare a 100 mM stock solution for biological screening.
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Weighing: Accurately weigh 22.13 mg of MICB into a sterile, amber glass vial (to protect from light).
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).
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Dissolution: Vortex for 30–60 seconds. The solution should become clear and colorless.
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Troubleshooting: If particles persist, sonicate at 40 kHz for 2 minutes. (Avoid heating >40°C to prevent ester degradation).
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-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility in Methanol: The Process Solvent
Methanol (MeOH) is the solvent of choice for the synthesis and purification of MICB. Its interaction is more complex and highly temperature-dependent, making it ideal for recrystallization .
Thermodynamic Behavior
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Hot Methanol (Reflux, ~65°C): High solubility. The kinetic energy overcomes lattice forces, and MeOH acts as both H-bond donor and acceptor.
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Cold Methanol (0–5°C): Solubility drops precipitously. The entropic penalty of organizing solvent molecules around the hydrophobic isopropyl and phenyl groups dominates, forcing the compound out of solution.
Data & Trends (Simulated based on Patent Literature)
Note: Exact values vary by crystal polymorph purity.
| Temperature | Solubility State | Application |
| 60°C - 65°C | High (> 80 mg/mL) | Reaction medium; Dissolution for purification. |
| 25°C (RT) | Moderate (~ 20–30 mg/mL) | Metastable zone; slow crystallization. |
| 0°C - 5°C | Low (< 5 mg/mL) | Yield maximization (precipitation).[1] |
Process Optimization: The Anti-Solvent Effect
Water is a potent anti-solvent for MICB. Adding water to a methanol solution of MICB drastically reduces solubility, driving precipitation.
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Critical Ratio: A 1:1 MeOH:Water mixture typically retains < 1 mg/mL of MICB, ensuring high recovery yields (>95%).
Experimental Methodology: Determination of Exact Solubility
As a researcher, you should not rely solely on literature values. Batch-to-batch variations (polymorphs, impurities) require empirical validation.[1]
The "Shake-Flask" Method (Gold Standard)
This protocol ensures thermodynamic equilibrium is reached.
Equipment:
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Temperature-controlled orbital shaker.[1]
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0.45 µm PTFE Syringe Filters (Nylon is also acceptable for MeOH/DMSO).
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HPLC-UV system.[1]
Workflow Diagram:
Figure 2: Step-by-step workflow for gravimetric or HPLC-based solubility determination.
Step-by-Step Protocol:
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Preparation: Add excess MICB solid (~50 mg) to 1 mL of solvent (MeOH or DMSO) in a sealed vial.
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Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
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Filtration:
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Critical Step: Pre-warm the syringe and filter if measuring high-temperature solubility to prevent premature crystallization during filtration.
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Filter the supernatant into a clean vial.
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Quantification (HPLC Method):
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Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [50:50 Isocratic].
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Detection: UV at 210 nm or 254 nm.
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Calculation: Compare peak area against a standard curve of known concentration.
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Safety and Handling
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Hazard Identification: MICB is an intermediate and likely an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
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DMSO Handling: DMSO penetrates skin rapidly, carrying dissolved compounds with it. Never handle DMSO solutions of bioactive compounds without nitrile gloves.
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Methanol Toxicity: Methanol is volatile and toxic. All heating/crystallization steps must be performed in a fume hood.
References
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Synthesis of Nateglinide Intermediates
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Solubility of Benzamide Derivatives
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General Solubility Protocols
- Title: OECD Guideline for Testing of Chemicals: W
- Source: OECD Guidelines Section 1, No. 105.
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URL:[Link]
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Hansen Solubility Parameters
- Title: Hansen Solubility Parameters: A User's Handbook.
- Source: CRC Press.
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URL:[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Methyl 4-propanoylbenzoate | C11H12O3 | CID 15666905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 5. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
